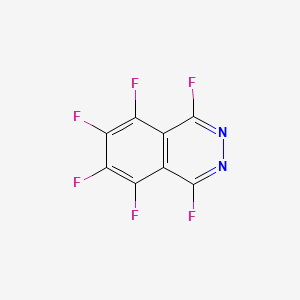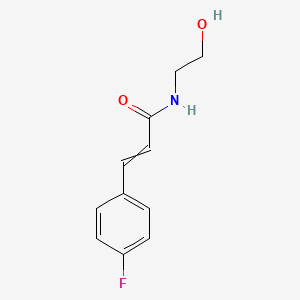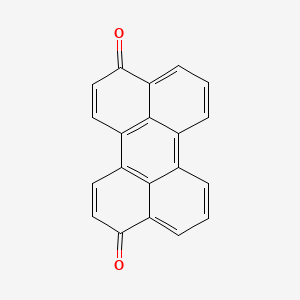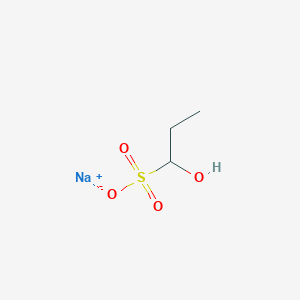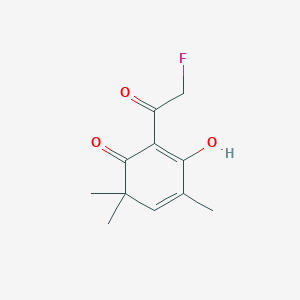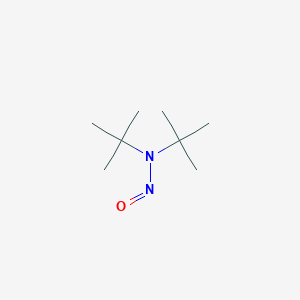
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a compound that features a pyrrole ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of bismuth nitrate pentahydrate as a catalyst, which facilitates the formation of the pyrrole ring . The reaction conditions often include ultrasonic exposure to enhance the yield and efficiency of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis((5-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)amine
Uniqueness
The presence of the fluorophenyl group in Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for pharmaceutical development.
Propiedades
Fórmula molecular |
C22H19F2N3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C22H19F2N3/c23-19-7-3-1-5-17(19)21-9-15(13-26-21)11-25-12-16-10-22(27-14-16)18-6-2-4-8-20(18)24/h1-10,13-14,25-27H,11-12H2 |
Clave InChI |
LLGQGQYWXPJEST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CN2)CNCC3=CNC(=C3)C4=CC=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


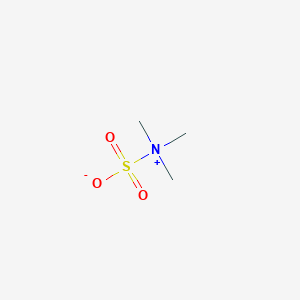
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)


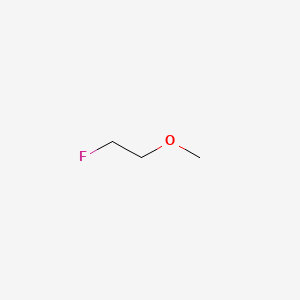
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
